molecular formula C28H46O4 B2408013 5-alpha-Hydroxy-6-beta-methyltigogenin CAS No. 73927-85-2

5-alpha-Hydroxy-6-beta-methyltigogenin

Cat. No.: B2408013
CAS No.: 73927-85-2
M. Wt: 446.672
InChI Key: KEOLCBLQBIWDBI-UYGGRZGLSA-N
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Description

5-alpha-Hydroxy-6-beta-methyltigogenin is a useful research compound. Its molecular formula is C28H46O4 and its molecular weight is 446.672. The purity is usually 95%.
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Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-16-6-11-28(31-15-16)18(3)24-23(32-28)13-22-20-12-17(2)27(30)14-19(29)7-10-26(27,5)21(20)8-9-25(22,24)4/h16-24,29-30H,6-15H2,1-5H3/t16-,17-,18+,19+,20-,21+,22+,23+,24+,25+,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOLCBLQBIWDBI-CYVQKCQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6(C5(CCC(C6)O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73927-85-2
Record name 5-alpha-Hydroxy-6-beta-methyltigogenin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5ALPHA-HYDROXY-6BETA-METHYLTIGOGENIN
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Natural Occurrence and Botanical Sourcing of 5 Alpha Hydroxy 6 Beta Methyltigogenin

Natural Occurrence and Botanical Sourcing

The presence of 5-alpha-Hydroxy-6-beta-methyltigogenin has been investigated in various plant species. While its distribution is not widespread, specific botanical sources have been identified.

Occurrence in Tribulus Species

The genus Tribulus is known to be a rich source of steroidal saponins (B1172615). ekb.egresearchgate.netnih.gov Phytochemical studies on different parts of Tribulus plants have led to the isolation of numerous steroidal glycosides and their corresponding aglycones (sapogenins). ekb.egresearchgate.net While a variety of steroidal saponins have been identified in the aerial parts and fruits of Tribulus pentandrus, specific documentation detailing the isolation of this compound from its roots is not extensively reported in the available scientific literature. ekb.egresearchgate.net However, the known presence of a diverse array of steroidal saponins within the genus suggests that related compounds may also be present. nih.gov

Detection in Other Botanical Sources

Meyna laxiflora, a plant utilized in traditional medicine, has also been a subject of phytochemical investigation. chemicaljournals.comjournalajrib.com The fruit pulp and seeds of Meyna laxiflora are known to contain saponins. chemicaljournals.comglobalresearchonline.net Analysis of various extracts, including methanolic and aqueous preparations, has confirmed the presence of these compounds. globalresearchonline.net Despite these findings, the specific identification of this compound within the saponin (B1150181) fraction of Meyna laxiflora fruit pulp is not explicitly detailed in current research.

Botanical Sources of Related Compounds

Plant Genus/SpeciesPlant PartCompound Class Identified
Tribulus pentandrusAerial Parts, FruitsSteroidal Saponins
Meyna laxifloraFruit Pulp, SeedsSaponins, Steroids

Methodologies for Extraction and Primary Isolation from Complex Natural Matrices

The extraction and isolation of steroidal sapogenins like this compound from plant materials is a multi-step process that involves initial extraction of the parent saponins (glycosides) followed by hydrolysis to yield the aglycone (sapogenin).

A general approach for extracting saponins from plant material, such as roots or fruit pulp, often begins with drying and grinding the plant material to increase the surface area for solvent penetration. researchgate.net This is typically followed by a defatting step using a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids that could interfere with subsequent extraction and purification. researchgate.net

The defatted plant material is then subjected to extraction with a polar solvent, commonly methanol (B129727), ethanol, or aqueous mixtures of these alcohols, to isolate the saponins. greenskybio.com Techniques such as maceration, Soxhlet extraction, or more modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to enhance efficiency. researchgate.netmdpi.com UAE, for instance, utilizes ultrasonic waves to disrupt cell walls, facilitating the release of bioactive compounds and often resulting in higher yields in shorter extraction times compared to conventional methods. mdpi.com

Following extraction, the crude saponin extract is typically concentrated. To obtain the sapogenin, the glycosidic bonds of the saponins must be cleaved through hydrolysis. This is commonly achieved by heating the saponin extract with a mineral acid, such as hydrochloric acid or sulfuric acid. google.comnih.gov This process removes the sugar moieties, yielding the water-insoluble sapogenin, which can then be separated by filtration.

The crude sapogenin is then subjected to various chromatographic techniques for purification. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method, where the sapogenin is separated from other compounds based on its polarity by eluting with a gradient of solvents. greenskybio.com Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution and purity. greenskybio.com The final isolated compound's structure is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation and Advanced Characterization of 5 Alpha Hydroxy 6 Beta Methyltigogenin

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation, utilizing the interaction of electromagnetic radiation with the molecule to probe its connectivity, functional groups, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal key signals confirming the stereochemistry. For instance, the proton at the C-3 position, bearing a hydroxyl group, would typically appear as a multiplet, with its chemical shift and coupling constants indicating its axial or equatorial orientation. The presence of the 6-beta-methyl group introduces specific correlations in 2D NMR experiments (like COSY and NOESY) that would confirm its orientation relative to the steroid's A/B ring junction. The characteristic signals for the spiroketal moiety (e.g., protons at C-16, C-20, and C-22) would also be present in their expected regions.

¹³C NMR Spectroscopy: The carbon spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the key functional groups: two carbons bearing hydroxyl groups (C-3 and C-5), the spiroketal carbon (C-22), and the additional methyl carbon at C-6. The specific chemical shifts of the carbons in the A and B rings would be diagnostic of the cis-fused A/B ring system resulting from the 5-alpha-hydroxy group.

A hypothetical table of key expected NMR shifts is presented below based on data for similar spirostanol (B12661974) compounds.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (in 2D NMR)
H-3~3.5-4.0 (multiplet)~70-75Correlates with H-2, H-4
C-5No proton~75-80 (quaternary)HMBC correlation with H-3, H-4, H-6, Me-19
H-6~1.5-1.8 (multiplet)~35-40Correlates with 6-beta-Me, H-7
6-beta-Me~0.9-1.1 (doublet)~15-20Correlates with H-6
Me-19~0.8-1.0 (singlet)~12-17HMBC correlation with C-1, C-5, C-9, C-10
H-16~4.4-4.6 (multiplet)~80-85Correlates with H-15, H-17
Me-21~0.9-1.0 (doublet)~16-21Correlates with H-20
Me-27~0.7-0.9 (doublet)~17-22Correlates with H-25

This table is illustrative and based on typical values for related steroidal sapogenins.

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. The molecular formula of 5-alpha-Hydroxy-6-beta-methyltigogenin is C₂₈H₄₆O₄, corresponding to a molecular weight of 446.7 g/mol . nih.govnih.gov High-resolution mass spectrometry, such as that performed with a Quadrupole Time-of-Flight (Q-TOF) instrument, can confirm the elemental composition with high accuracy. beilstein-journals.org

Upon ionization, typically by electron impact (EI) in GC/MS or electrospray ionization (ESI) in LC-MS, the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) undergoes characteristic fragmentation. For the spirostan (B1235563) backbone of this compound, the fragmentation is predictable and informative:

Initial Water Loss: The presence of two hydroxyl groups makes the loss of water molecules a facile process. Peaks corresponding to [M-H₂O]⁺ and [M-2H₂O]⁺ would be expected.

Cleavage of the Spiroketal System: The most diagnostic fragmentation in spirostanol sapogenins is the cleavage of the E and F rings. This typically involves cleavage of the C-20/C-22 and C-16/O bonds, or cleavage across the F-ring, leading to characteristic ions that confirm the spirostan structure.

Fragmentation of the Steroid Nucleus: Cleavage of the A, B, C, and D rings can also occur, though these are often less intense than the spiroketal fragmentations. The presence of the 6-beta-methyl group would influence the fragmentation of the A/B rings compared to unsubstituted tigogenin (B51453).

A plausible fragmentation pathway would generate key ions that help piece together the structure, as outlined in the table below.

m/z (mass/charge ratio)Proposed Fragment IdentityFragmentation Pathway
446[M]⁺Molecular Ion
428[M-H₂O]⁺Loss of one water molecule from a hydroxyl group
410[M-2H₂O]⁺Loss of two water molecules
344[M - C₆H₁₀O₂]⁺Cleavage and loss of the F-ring and C-20, C-21
287C₁₉H₂₇O₂⁺Cleavage of the D-ring
273C₁₈H₂₅O₂⁺Further fragmentation of the steroid nucleus
139C₈H₁₁O₂⁺Fragment containing the intact E and F spiroketal rings

This table represents a proposed fragmentation pattern based on known principles for spirostanol steroids.

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. An FTIR spectrum of this compound has been recorded on a KBr wafer. nih.gov The spectrum would exhibit characteristic absorption bands confirming its key structural features.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchHydroxyl groups (-OH)
3000 - 2850C-H stretchAliphatic (sp³ C-H) from the steroid backbone and methyl groups
~1465 and ~1375C-H bendCH₂ and CH₃ groups
1100 - 1000C-O stretchEther linkages (C-O-C) in the spiroketal system and secondary/tertiary alcohols
~980, ~920, ~900, ~860"Spiroketal bands"Characteristic fingerprint absorptions for the (25R)-spiroketal structure

The broad absorption in the 3500-3200 cm⁻¹ region is definitive proof of the hydroxyl groups. The complex series of bands in the fingerprint region (below 1500 cm⁻¹) including the specific spiroketal absorptions, would provide strong evidence for the tigogenin skeleton.

X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. While no published crystal structure for this compound itself is currently available, the technique has been successfully applied to very similar derivatives. For example, the crystal structure of (25R)-6α-Hydroxy-5α-spirostan-3β-yl tosylate has been determined. researchgate.net

Such studies on related compounds confirm the expected conformations of the polycyclic system:

The six-membered rings (A, B, C) typically adopt stable chair conformations.

The five-membered D-ring usually assumes an envelope conformation.

The stereochemistry at all chiral centers is fixed, confirming the relationships between substituents as cis or trans.

Obtaining a suitable crystal of this compound would allow for the absolute confirmation of the 5-alpha, 6-beta, and all other stereocenters predicted by other spectroscopic methods.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for both the initial isolation of a natural product from its source and the subsequent verification of its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its high molecular weight and the presence of polar hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. nih.gov

To overcome this limitation, derivatization is required. The hydroxyl groups at C-3 and C-5 can be converted into less polar, more volatile ethers, most commonly trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). In a GC analysis for purity assessment, a highly pure sample of the derivatized compound would appear as a single, sharp peak on the chromatogram. The retention time of this peak would be characteristic of the compound under the specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). The presence of multiple peaks would indicate impurities. GC-MS allows for the simultaneous confirmation that the peak corresponds to the correct molecular weight of the derivatized analyte, providing an extra layer of verification. nih.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

Liquid chromatography (LC) stands as a cornerstone for the separation, identification, and quantification of steroidal sapogenins like this compound from complex plant extracts and mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly powerful, offering high resolution and sensitivity. Due to the absence of a strong chromophore in many steroidal saponins (B1172615), detection is often achieved using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), rather than UV detection. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of compounds structurally similar to this compound, such as its parent compound, tigogenin. Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed Research Findings: Research on the analysis of tigogenin, a closely related steroidal sapogenin, provides a clear example of typical HPLC methodologies. One study outlines a specific method for the identification and quantification of tigogenin in Agave americana extracts. rdd.edu.iq The method employs a C18 column, which is a common choice for separating moderately nonpolar compounds like spirostanols. nih.gov The isocratic mobile phase of 100% methanol (B129727) is effective for eluting the compound from the column. rdd.edu.iq While UV detection was used in this specific study, it is generally acknowledged that saponins and their aglycones often require more universal detection methods like ELSD or MS for better sensitivity. nih.gov

The choice of mobile phase is critical. For many steroidal saponins, gradients of acetonitrile-water or methanol-water are used to achieve optimal separation. nih.gov The addition of a small amount of acid, such as acetic acid, to the mobile phase is often recommended when using HPLC-MS to improve peak shape and ionization efficiency. nih.govresearchgate.net

Below is a table summarizing the HPLC conditions used for the analysis of the related compound, tigogenin, which serves as a representative method.

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC)
ColumnPhenomenex C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase100% Methanol
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient
Injection Volume20 µL
Data derived from a study on tigogenin analysis. rdd.edu.iq

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller particle-size columns (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity. This technique is particularly well-suited for the complex analysis of natural product extracts containing numerous structurally similar saponins.

Detailed Research Findings: In the analysis of spirostanol saponins from Yucca schidigera, a UPLC method coupled with high-resolution mass spectrometry (ESI-Q-Exactive-Orbitrap MS) was developed to provide comprehensive chemical profiling. mdpi.comdocumentsdelivered.comresearchgate.net This approach allows for the tentative identification of dozens of saponins based on their chromatographic retention behaviors and mass fragmentation patterns.

The study utilized a C18 column designed for UPLC applications and a sophisticated gradient elution program involving water and a mixture of methanol and acetonitrile (B52724) with formic acid. mdpi.com The use of a gradient is essential for resolving a wide range of saponins with varying polarities within a single analytical run. The flow rate is significantly lower than in traditional HPLC, which is characteristic of UPLC systems. This combination of a high-efficiency column and a finely tuned gradient, coupled with a high-resolution mass spectrometer, is a powerful strategy for the advanced characterization of complex saponin (B1150181) mixtures that would likely include this compound.

The following table details the UPLC conditions used in the comprehensive analysis of spirostanol saponins.

ParameterCondition
InstrumentWaters ACQUITY UPLC®
ColumnT3 (2.1 mm x 100 mm, 1.8 µm)
Mobile PhaseA: Water; B: 0.1% Formic Acid in 50:50 Methanol:Acetonitrile (v/v/v)
Gradient Program0-15 min, 12-24% B; 15-30 min, 24-32% B; 30-42 min, 32-40% B; 42-47 min, 40-60% B; 47-65 min, 60-95% B
Flow Rate0.3 mL/min
DetectionESI-Q-Exactive-Orbitrap Mass Spectrometry (Positive Ion Mode)
Column Temperature30 °C
Injection Volume3 µL
Data from a study on spirostanol saponins from Yucca schidigera. mdpi.com

Biosynthesis and Biotransformation Pathways of 5 Alpha Hydroxy 6 Beta Methyltigogenin

Sterol Precursor Pathways in Plants

The journey to 5-alpha-Hydroxy-6-beta-methyltigogenin begins with fundamental building blocks assembled through the sterol precursor pathways. These pathways lay the essential carbon skeleton that will be later modified to yield the final complex structure.

Mevalonate (B85504) Pathway as a Foundational Route for Sapogenin Biosynthesis

The biosynthesis of all steroidal sapogenins, including tigogenin (B51453) and its derivatives, is rooted in the mevalonate (MVA) pathway. This central metabolic route, occurring in the cytoplasm of plant cells, is responsible for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units serve as the universal precursors for the synthesis of a vast array of isoprenoid compounds, including sterols.

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is a critical regulatory step in this pathway. Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP and DMAPP. The sequential condensation of these isoprene (B109036) units leads to the formation of the 30-carbon precursor, squalene, which is the linear backbone from which all triterpenoids and sterols are derived.

Elucidation of Specific Intermediates and Branching Points Leading to Tigogenin Derivatives

From the central sterol pathway, the biosynthesis of tigogenin derivatives involves a series of branching points and specific intermediates. Following the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a series of demethylations, isomerizations, and reductions lead to the formation of cholesterol. Cholesterol is a critical branch-point intermediate in the biosynthesis of various steroidal compounds in plants, including steroidal saponins (B1172615).

The precise biosynthetic route from cholesterol to tigogenin is not fully elucidated for all plant species. However, it is generally accepted that a series of oxidative modifications to the cholesterol side chain are required. These modifications are thought to be catalyzed by a cascade of enzymes, leading to the formation of the characteristic spiroketal side chain of tigogenin. The pathway to tigogenin represents a significant diversion from the biosynthesis of other primary sterols like sitosterol (B1666911) and campesterol.

Enzymatic Mechanisms Governing Hydroxylation and Methylation Events

The unique structural features of this compound—the 5-alpha-hydroxyl group and the 6-beta-methyl group—are introduced through highly specific enzymatic reactions. These modifications are crucial for the biological activity and chemical properties of the final molecule.

Role of Cytochrome P450 Monooxygenases in Stereoselective Steroid Hydroxylation

The introduction of the hydroxyl group at the 5-alpha position of the tigogenin backbone is a classic example of a stereoselective hydroxylation reaction catalyzed by cytochrome P450 monooxygenases (CYPs). These heme-containing enzymes are a vast and diverse superfamily of proteins that play a pivotal role in the metabolism of a wide range of endogenous and exogenous compounds.

In steroid biosynthesis, CYPs are responsible for catalyzing a variety of oxidative reactions, including hydroxylations, at specific and often non-activated carbon atoms. The stereoselectivity of these enzymes ensures that the hydroxyl group is introduced with a precise three-dimensional orientation, which is critical for the biological function of the resulting steroid. While the specific CYP enzyme responsible for the 5-alpha-hydroxylation of a tigogenin precursor has not been definitively characterized, it is hypothesized to belong to a family of CYPs known to be involved in steroid metabolism in plants. The catalytic cycle of these enzymes involves the activation of molecular oxygen and the transfer of an oxygen atom to the steroid substrate.

Characterization of Methyltransferase Activities Involved in 6-beta-Methyl Group Formation

The formation of the 6-beta-methyl group on the tigogenin scaffold is a less common modification in steroid biosynthesis and is presumed to be catalyzed by a specific methyltransferase enzyme. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to an acceptor molecule.

The characterization of the specific methyltransferase responsible for the 6-beta-methylation of a tigogenin precursor is an area of ongoing research. It is likely that a highly substrate-specific enzyme recognizes the steroid core and catalyzes the addition of the methyl group with the correct stereochemistry. The identification and characterization of this enzyme would provide valuable insights into the diversification of steroidal saponin (B1150181) structures in plants.

Function of Steroid Dehydrogenases (e.g., 3-beta-Hydroxysteroid Dehydrogenase family) in Sterol Conversion

Throughout the biosynthetic pathway of steroidal sapogenins, various steroid dehydrogenases play crucial roles in the interconversion of sterol intermediates. The 3-beta-Hydroxysteroid Dehydrogenase (3β-HSD) family of enzymes is particularly important. These enzymes catalyze the oxidation of the 3-beta-hydroxyl group of a sterol to a 3-keto group, often accompanied by the isomerization of a double bond in the steroid nucleus.

Metabolic Fate and Biotransformation Pathways in Model Biological Systems

The metabolic journey of steroidal sapogenins, such as this compound, in biological systems is a complex process involving enzymatic modifications that can alter their bioavailability and biological activity. Studies on related compounds provide a framework for understanding its likely metabolic fate. In vivo, after oral administration, saponins often undergo initial hydrolysis of their sugar chains by intestinal microflora, releasing the aglycone (sapogenin), which can then be absorbed and undergo further metabolism. nih.govmdpi.com

Modern analytical techniques, particularly those under the umbrella of "omics" (such as metabolomics), are crucial for identifying and quantifying metabolites in biological samples. The use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) allows for the detailed profiling of metabolites in both in vitro and in vivo models. springernature.com Although specific omics-based metabolic profiling of this compound has not been reported, the methodologies applied to other steroidal saponins illustrate the probable metabolic pathways.

In vitro models, such as incubation with liver microsomes or gut microbiota, are instrumental in predicting metabolic transformations. For steroidal saponins, these studies often reveal Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation with molecules like glucuronic acid or sulfate). For instance, before absorption, saponins are likely hydrolyzed by gut microflora, losing their sugar moieties. mdpi.com The resulting aglycone can then be absorbed and undergo hepatic metabolism. mdpi.com

In vivo studies in animal models, followed by metabolomic analysis of plasma, urine, and feces, provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound. For steroidal saponins, these studies have shown that the aglycones and their metabolites are the primary forms found in circulation and excretions. mdpi.com Joint analysis of metabolomics and transcriptomics has also been employed to elucidate the biosynthetic pathways of steroidal saponins in plants, identifying key enzymes like hydroxylases and glycosyltransferases that could be analogous to the metabolic enzymes in animal systems. nih.govresearchgate.net

Table 1: Predicted Metabolic Reactions for this compound Based on Related Steroidal Sapogenins

Metabolic Phase Reaction Type Description Potential Metabolites of this compound
Pre-systemic (Gut) HydrolysisCleavage of any attached glycosidic chains by gut microflora.This compound (if administered as a saponin)
Phase I (Hepatic) HydroxylationAddition of hydroxyl (-OH) groups to the steroidal backbone.Dihydroxylated and trihydroxylated derivatives
Phase I (Hepatic) OxidationConversion of hydroxyl groups to keto groups.Keto-derivatives
Phase II (Hepatic) GlucuronidationConjugation with glucuronic acid for increased water solubility and excretion.Glucuronide conjugates
Phase II (Hepatic) SulfationConjugation with a sulfate (B86663) group.Sulfate conjugates

Microbial biotransformation is a powerful tool for creating novel derivatives of natural products, often with enhanced biological activity. interesjournals.org Various microorganisms, particularly fungi, have been shown to effectively metabolize steroidal sapogenins through highly specific enzymatic reactions. nih.gov These reactions include hydroxylation, oxidation, dehydrogenation, and glycosylation. nih.govnih.gov This approach is seen as a green chemistry alternative to synthetic methods. interesjournals.org

Fungi from the genera Aspergillus, Cunninghamella, and Penicillium are well-known for their ability to transform steroids. researchgate.netauctoresonline.orgnih.gov For example, studies on the biotransformation of diosgenin (B1670711), a sapogenin structurally similar to tigogenin, by Cunninghamella blakesleana have resulted in the production of multiple polyhydroxylated derivatives. rsc.org These transformations are highly regioselective, meaning the hydroxyl groups are added at specific positions on the steroid nucleus. rsc.org Similarly, Aspergillus species are known to perform a variety of biochemical reactions on steroids, including hydroxylation and dehydrogenation. researchgate.net

The biotransformation of this compound by selected microbial strains could foreseeably yield a range of novel hydroxylated and oxidized derivatives. The inherent hydroxyl group at the 5-alpha position and the methyl group at the 6-beta position would likely influence the regioselectivity of these microbial enzymes, potentially leading to unique compounds not easily accessible through chemical synthesis.

Table 2: Examples of Microbial Biotransformation of Related Steroidal Sapogenins

Substrate Microorganism Reaction Type Products
DiosgeninCunninghamella blakesleanaHydroxylation7α,12β-dihydroxy-diosgenin, 7α,12β,15α-trihydroxy-diosgenin, and others
DiosgeninAspergillus nigerOxidationDiosgenone
DiosgeninRhizopus sp.Hydrolysis (of glycoside)Diosgenin
Furostanol glycosidesAbsidia coeruleaHydrolysis, HydroxylationNew steroidal saponins
20(S)-ProtopanaxadiolAspergillus nigerOxidation, Hydroxylation26-hydroxy- and 25,26-ene-derivatives

Chemical Synthesis and Advanced Derivatization of 5 Alpha Hydroxy 6 Beta Methyltigogenin and Analogues

Total Synthesis Strategies for the Spirostan (B1235563) Scaffold

The total synthesis of the spirostan scaffold, the core structure of 5-alpha-Hydroxy-6-beta-methyltigogenin, represents a formidable challenge in organic chemistry. It requires precise control over stereochemistry at multiple chiral centers and the efficient construction of a complex polycyclic system. General strategies for steroid synthesis often follow a convergent or linear approach, building the characteristic four-ring nucleus (ABCD rings) in a stepwise fashion, such as an AB→ABC→ABCD approach.

Stereocontrolled Construction of the Polycyclic Steroid Nucleus

The stereocontrolled construction of the polycyclic steroid nucleus is a cornerstone of any total synthesis of a spirostan sapogenin. This intricate process involves the sequential or convergent assembly of the A, B, C, and D rings with precise control over the stereochemistry of the ring junctions. A variety of powerful synthetic methodologies have been employed to achieve this, including Diels-Alder reactions, Robinson annulations, and intramolecular aldol (B89426) condensations.

For instance, the construction of the C and D rings can be approached through a C→CD→BCD→ABCD strategy. This might involve the initial formation of a five-membered D-ring precursor, which is then used as a foundation to build the C ring, followed by the subsequent annulation of the B and A rings. The stereochemical outcome of these cyclization reactions is often dictated by the conformational preferences of the intermediates and the nature of the reagents and catalysts employed. Chiral auxiliaries and asymmetric catalysis play a pivotal role in ensuring the desired stereoisomer is obtained.

Key challenges in the synthesis of the steroid nucleus include the establishment of the correct relative and absolute stereochemistry at the numerous stereocenters. For example, the trans-fusion of the B/C and C/D rings is a characteristic feature of the steroid backbone that must be carefully controlled. Modern catalytic methods, including transition-metal-catalyzed cross-coupling and cyclization reactions, have emerged as powerful tools for the efficient and stereoselective construction of these complex polycyclic systems.

Enantioselective Formation of the Spiroketal Side Chain

Strategies for the construction of the spiroketal side chain often involve the coupling of a suitably functionalized steroid nucleus with a side-chain precursor. This can be achieved through various methods, including the intramolecular cyclization of a dihydroxy ketone precursor. The stereochemical outcome of the spiroketalization is influenced by thermodynamic and kinetic factors, as well as the presence of directing groups.

For example, an acid-catalyzed cyclization of a 16,22-dihydroxycholestane derivative can lead to the formation of the spiroketal. The stereochemistry at C-22 is often controlled by achieving the most stable anomeric arrangement. Asymmetric methods, such as the use of chiral catalysts or auxiliaries, can be employed to ensure the enantioselective formation of the desired spiroketal isomer.

Semisynthesis from Precursor Steroidal Sapogenins (e.g., Tigogenin (B51453), Hecogenin)

Precursor SapogeninKey Structural Features
Tigogenin Saturated A/B ring junction (5α-series)
Hecogenin 12-keto functionality

Stereoselective Introduction of the 5-alpha-Hydroxyl Group

The introduction of a hydroxyl group at the C-5 position of a steroidal sapogenin with α-stereochemistry is a key transformation in the semisynthesis of the target molecule. Starting from a precursor with a Δ⁵-double bond, such as diosgenin (B1670711) (the Δ⁵-analogue of tigogenin), this can be achieved through a two-step sequence involving epoxidation followed by reductive opening of the epoxide.

The epoxidation of the Δ⁵-double bond typically yields a mixture of α- and β-epoxides. The stereoselectivity of this reaction can be influenced by the choice of the epoxidizing agent and the reaction conditions. Subsequent reductive opening of the 5α,6α-epoxide with a hydride reagent, such as lithium aluminum hydride (LiAlH₄), proceeds with inversion of configuration at C-5 to furnish the desired 5α-hydroxyl group.

Alternatively, methods involving hydroboration-oxidation of the Δ⁵-double bond can also be employed to introduce the 5α-hydroxyl group, although regioselectivity can be a challenge.

Regioselective and Stereoselective Introduction of the 6-beta-Methyl Group

The regioselective and stereoselective introduction of a methyl group at the C-6 position with β-stereochemistry presents a significant synthetic hurdle. One common strategy involves the formation of an enolate or enol ether at the C-6 position, followed by methylation.

Starting from a 6-keto derivative, which can be prepared by oxidation of a 6-hydroxy precursor or through other functional group manipulations, treatment with a strong base can generate the corresponding enolate. The subsequent reaction of this enolate with a methylating agent, such as methyl iodide, can introduce the methyl group. The stereochemical outcome of the methylation is dependent on the reaction conditions and the steric environment around the C-6 position. The approach of the electrophile is generally favored from the less hindered α-face, leading to a β-methyl group.

Advanced methods may involve the use of organocuprate reagents in a conjugate addition to a Δ⁵-6-keto steroid, which can provide high stereoselectivity for the introduction of the 6β-methyl group.

Methodologies for Chemical Modification at Other Key Positions (e.g., C-12)

The functionalization of other positions on the steroid nucleus, such as C-12, allows for the generation of a diverse range of analogues with potentially modulated biological activities. Hecogenin, with its naturally occurring 12-keto group, serves as an excellent starting material for such modifications.

The C-12 ketone can be subjected to a variety of chemical transformations. For example, reduction with hydride reagents can afford the corresponding 12α- or 12β-hydroxyl group, with the stereochemical outcome depending on the choice of the reducing agent. The resulting hydroxyl group can then be further derivatized, for instance, by acylation or etherification.

Furthermore, the C-12 ketone can be used to introduce other functional groups through reactions such as oximation, followed by Beckmann rearrangement to form lactams, or through reactions with organometallic reagents to introduce new carbon-carbon bonds. These modifications provide access to a wide array of novel analogues of this compound.

Stereochemical Control and Asymmetric Synthesis in the Generation of this compound Analogues

The precise control of stereochemistry is a fundamental challenge in the synthesis of complex molecules like this compound and its analogues. The steroidal core of this sapogenin contains numerous chiral centers, and the introduction of the 5-alpha-hydroxy and 6-beta-methyl groups adds further stereochemical complexity. Achieving the desired stereoisomer is crucial, as different stereoconfigurations can lead to significant variations in biological activity.

Methodologies for the stereoselective synthesis of steroidal compounds often rely on substrate-controlled reactions, where the existing stereochemistry of the steroid nucleus directs the approach of reagents to a specific face of the molecule. For instance, the introduction of a hydroxyl group at the C-5 position can be influenced by the A/B ring junction. In the case of a 5-alpha configuration, the hydroxyl group is oriented trans to the C-10 methyl group.

The stereoselective installation of a methyl group at the C-6 position presents another synthetic hurdle. The desired beta-configuration indicates that the methyl group is oriented on the same face of the steroid as the C-10 methyl group. Stereocontrolled methylation of steroidal enolates or conjugate addition reactions to α,β-unsaturated ketones are common strategies to introduce substituents at the C-6 position. The choice of reagents and reaction conditions is critical to favor the formation of the desired stereoisomer.

Asymmetric synthesis aims to create chiral molecules from achiral starting materials using chiral catalysts or auxiliaries. While the total asymmetric synthesis of complex steroids is a formidable task, enantioselective methods can be applied to create key chiral building blocks. For analogues of this compound, asymmetric approaches could be employed in the construction of a modified steroidal skeleton or in the enantioselective functionalization of a pre-existing steroid core. However, specific examples of asymmetric synthesis directly targeting this compound analogues are not extensively documented in publicly available literature, indicating a potential area for future research.

Rational Design and Chemical Derivatization for Structure-Activity Relationship Investigations

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and mechanism of action to design and synthesize new molecules with improved potency and selectivity. In the context of this compound, rational design would involve the targeted modification of its chemical structure to probe its interaction with a specific biological target and to establish a structure-activity relationship (SAR).

SAR studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound, key areas for chemical derivatization to explore SAR could include:

The 3-beta-hydroxyl group: This group is a common site for modification in steroids. Esterification, etherification, or oxidation to a ketone could provide insights into the importance of this hydrogen-bonding moiety for biological activity.

The 5-alpha-hydroxyl and 6-beta-methyl groups: The size, stereochemistry, and electronic properties of these substituents could be varied. For example, replacing the methyl group with larger alkyl groups or functional groups could probe the steric tolerance of a putative binding pocket.

The spiroketal side chain: Modifications to the F-ring of the spirostanol (B12661974) skeleton can significantly impact biological activity. Opening of the spiroketal or introduction of substituents on the side chain could lead to analogues with different pharmacological profiles.

The process of rational design and SAR investigation is iterative. It begins with a lead compound, such as this compound, and through cycles of design, synthesis, and biological testing, aims to develop analogues with optimized properties. While the general principles of rational design and SAR are well-established, specific and detailed studies focusing solely on this compound are not widely reported, suggesting that the full potential of this scaffold in drug discovery remains to be explored.

Below is a hypothetical data table illustrating the kind of information that would be generated from a SAR study of this compound analogues.

Compound IDR1 (C-3 position)R2 (C-6 position)Biological Activity (IC50, µM)
Lead Compound -OH-CH310.5
Analogue 1-OCH3-CH315.2
Analogue 2=O-CH325.8
Analogue 3-OH-CH2CH38.7
Analogue 4-OH-H12.1

This table demonstrates how systematic modifications to the core structure can lead to variations in biological activity, providing valuable information for the design of more potent compounds.

Molecular Mechanisms of Biological Activity of 5 Alpha Hydroxy 6 Beta Methyltigogenin

Investigation of Cellular Receptor Interactions and Binding Affinities

There is no available research that has investigated the specific cellular receptor interactions or binding affinities of 5-alpha-Hydroxy-6-beta-methyltigogenin. Studies on this compound would be required to identify if it binds to any specific cell surface or intracellular receptors and to quantify the strength of such interactions.

Elucidation of Intracellular Signaling Pathway Modulation

Analysis of Protein Kinase Activity Regulation

No studies have been published detailing the effect of this compound on protein kinase activity. Research would be needed to determine if this compound modulates any of the numerous protein kinases that regulate a wide array of cellular processes.

Studies on Gene Expression and Transcriptional Control

There is no available data on how this compound may influence gene expression or transcriptional control. For other tigogenin (B51453) derivatives, immunomodulatory effects have been observed, which are inherently linked to changes in the expression of genes encoding cytokines and other immune mediators. nih.gov However, no such specific data exists for this compound.

Membrane Interactions and Permeability Characteristics in Biological Systems

As a steroidal sapogenin, this compound is expected to have amphipathic properties that could facilitate interaction with cell membranes. ontosight.ai However, no specific studies have characterized these interactions or the compound's effects on the permeability of biological membranes.

Enzymatic Activity Modulation by this compound

There is no information in the scientific literature regarding the modulation of any specific enzymatic activity by this compound.

Mechanistic Insights into Antimicrobial and Antifungal Actions at the Cellular Level

While some sapogenins have been noted for their general antimicrobial and antifungal properties, there are no studies providing mechanistic insights into such actions for this compound specifically. ontosight.ai Research would be necessary to determine if it possesses such activities and, if so, to elucidate the cellular and molecular mechanisms involved.

Structure Activity Relationship Sar Studies of 5 Alpha Hydroxy 6 Beta Methyltigogenin and Its Analogues

Impact of the Spirostan (B1235563) Moiety and its Stereochemistry on Biological Interactions

The spirostan moiety forms the core scaffold of 5-alpha-Hydroxy-6-beta-methyltigogenin, a derivative of the steroidal sapogenin, tigogenin (B51453) nih.gov. This rigid, polycyclic ring system is fundamental to its interaction with biological targets. The three-dimensional arrangement of the atoms, or stereochemistry, is of critical importance in these interactions mhmedical.com. Biological systems, such as enzymes and receptors, are chiral themselves and are highly sensitive to the stereochemistry of the molecules they bind libretexts.org.

Key stereochemical features of the spirostan moiety that influence biological interactions include:

The Spiroketal Group: The spiroketal at C-22 is a defining feature. The orientation of the F-ring relative to the E-ring and the rest of the steroid nucleus is critical. The (25R) configuration, as seen in tigogenin, is a common and often essential feature for the biological activity of this class of compounds nih.gov.

Chiral Centers: The molecule possesses numerous chiral centers, each contributing to the unique spatial arrangement. The interaction with a protein's binding site is often compared to a key fitting into a lock; only one enantiomer or diastereomer will fit correctly to elicit a biological response libretexts.org. Stereochemistry has a crucial impact on drug action as it affects target binding, metabolism, and distribution nih.gov.

The precise geometry of the spirostan scaffold is therefore a primary determinant of molecular recognition, governing the initial binding event with a biological target. Any modification that alters this conformation can dramatically change the compound's activity profile.

Definitive Role of the 5-alpha-Hydroxyl and 6-beta-Methyl Groups in Modulating Activity

The specific substitutions on the core tigogenin structure are what differentiate this compound and modulate its activity. The 5-alpha-hydroxyl (-OH) and 6-beta-methyl (-CH3) groups are not merely passive additions; they play definitive roles in the molecule's interaction with its biological targets.

The 6-beta-Methyl Group: The methyl group at the 6-beta position is a small, non-polar (lipophilic) group. Its primary role is likely steric. The "beta" configuration places it on the same face of the molecule as the C-10 and C-13 methyl groups. This can have several effects:

Conformational Locking: It can restrict the conformational flexibility of the A/B ring system, locking it into a shape that is more favorable for binding.

Steric Hindrance: It can prevent binding to certain targets by sterically clashing with the protein surface, thereby increasing selectivity for other targets.

The interplay between the polar 5-alpha-hydroxyl group and the non-polar 6-beta-methyl group creates a unique electronic and steric profile that fine-tunes the biological activity of the parent tigogenin scaffold.

Influence of Substituents at Other Positions on Molecular Recognition and Biological Response

Modifications at other positions on the this compound scaffold can further alter its biological profile. Studies on related 5-alpha-steroidal ketones derived from tigogenin demonstrate that introducing new functional groups can lead to novel biological activities researchgate.net.

For instance, the synthesis and evaluation of steroidal hydrazones from tigogenin-derived ketones have shown that these modifications can confer antiviral properties. In one such study, various hydrazone derivatives were synthesized and tested for activity against a panel of viruses researchgate.net. The nature of the substituent introduced via the hydrazone linkage was found to be critical for activity.

Table 1: Antiviral Activity of Selected Tigogenin-Based Hydrazone Analogues

Compound Modification Target/Assay Result
Analogue 1 Indole-2-carboxylic acid hydrazone at C-17 Antiviral Screen Inactive
Analogue 2 Semicarbazone at C-17 Antiviral Screen Inactive
Analogue 3 Hydrazine at C-17 Antiviral Screen Inactive
Analogue 4 Indole-2-carboxylic acid hydrazone at C-3 Antiviral Screen Inactive

Data synthesized from findings on 5α-steroidal hydrazones derived from tigogenin researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities nih.govmdpi.com. This method is a powerful tool in drug design for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs mdpi.com.

For a series of analogues based on this compound, a QSAR study would involve the following steps:

Data Set Compilation: A dataset of analogues with their experimentally determined biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Graph Neural Networks (GNNs), are used to build a mathematical model that links the descriptors to the biological activity nih.govresearchgate.net.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in model development nih.gov. It is also crucial to define the model's Applicability Domain (AD), which specifies the chemical space in which the model can make reliable predictions mdpi.com.

A hypothetical QSAR model for tigogenin analogues might look like:

log(1/IC50) = β0 + β1(logP) + β2(DipoleMoment) - β3(MolecularSurfaceArea)

In this equation, the coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the activity. For example, a positive coefficient for logP (hydrophobicity) would suggest that more lipophilic compounds are more active. By generating such predictive models, researchers can screen large virtual libraries of potential this compound analogues to identify the most promising candidates for synthesis and biological testing mdpi.com.

Advanced Research Methodologies and Data Analysis in 5 Alpha Hydroxy 6 Beta Methyltigogenin Studies

Integrated Omics Technologies in Sapogenin Research

The "omics" revolution provides a powerful framework for investigating the intricate molecular interactions involving sapogenins. nih.govmdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of how compounds like 5-alpha-Hydroxy-6-beta-methyltigogenin are synthesized in plants and how they interact with biological systems. frontiersin.orgmdpi.com This integrated approach is crucial for moving from compound identification to functional understanding. nih.gov

Metabolomics serves as a cornerstone in sapogenin research, enabling the comprehensive profiling of metabolites in a biological sample. creative-proteomics.com This technique is instrumental in identifying and quantifying not only the final sapogenin products but also their precursors and downstream metabolites, offering a dynamic snapshot of the plant's metabolic state. nih.gov

In studies of medicinal plants, metabolomics analysis is frequently used to identify differentially accumulated metabolites (DAMs) across different tissues or developmental stages. nih.govnih.gov For instance, research on triterpenoid (B12794562) saponin (B1150181) biosynthesis has successfully used metabolomics to identify key precursors like acetyl-CoA and (S)-2,3-epoxysqualene. nih.govfrontiersin.org By mapping these DAMs, scientists can reconstruct biosynthetic pathways and pinpoint key regulatory steps involved in the production of specific sapogenins. researchgate.net This approach allows for the identification of biomarkers and provides insights into the metabolic shifts associated with the production of compounds like this compound. creative-proteomics.comnih.gov

Table 1: Application of Metabolomics in Sapogenin Pathway Analysis

Analytical Platform Key Application Information Generated Relevant Precursors Identified
LC-MS Biomarker Discovery Differentially Accumulated Metabolites (DAMs) Phenylalanine, Citric Acid
GC-MS Precursor Identification Key intermediates in biosynthetic pathways Acetyl-CoA, β-amyrin, IPP, DMAPP
NMR Structural Confirmation Quantitative detection of all metabolites N/A

While metabolomics reveals the chemical profile, transcriptomics and proteomics provide insight into the functional and regulatory aspects of cellular processes. Transcriptomics, often performed via RNA sequencing (RNA-seq), identifies and quantifies the expression of genes involved in sapogenin biosynthesis. nih.gov Proteomics complements this by characterizing the proteins—the functional machinery of the cell—that are expressed in response to or are involved in the metabolism of these compounds. youtube.com

The integrated analysis of transcriptomic and proteomic data is a powerful strategy to elucidate the mechanisms governing the accumulation of bioactive compounds. mdpi.com In the context of sapogenin research, joint transcriptomics-metabolomics analysis has been widely applied to link differentially expressed genes (DEGs) with the accumulation of specific saponins (B1172615) and their precursors. nih.govnih.govfrontiersin.org This allows researchers to identify candidate genes, such as those encoding cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs), which are crucial for the structural modification and glycosylation of the sapogenin backbone. nih.gov Such analyses are vital for understanding the genetic regulation behind the synthesis of this compound and for potential bioengineering applications.

Hyphenated Chromatographic and Spectroscopic Techniques for Enhanced Detection

The analysis of sapogenins within complex biological matrices presents significant challenges due to their structural diversity and often low concentrations. mdpi.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the required sensitivity and specificity. nih.govactascientific.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a cornerstone for saponin and sapogenin analysis. researchgate.netmdpi.com While many saponins lack strong UV chromophores, making UV detection difficult, MS provides sensitive detection and rich structural information based on mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, especially for the analysis of the aglycone sapogenins after hydrolysis and derivatization to increase their volatility. mdpi.commdpi.com For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be hyphenated with LC (LC-NMR), although its sensitivity is lower than MS. mdpi.com

Table 2: Overview of Hyphenated Techniques in Sapogenin Analysis

Technique Separation Principle Detection Principle Key Advantages for Sapogenin Analysis
LC-MS Liquid Chromatography Mass Spectrometry High sensitivity and specificity; provides molecular weight and structural data. researchgate.net
GC-MS Gas Chromatography Mass Spectrometry Effective for analyzing volatile aglycones (sapogenins) after derivatization. mdpi.comnih.gov
LC-NMR Liquid Chromatography Nuclear Magnetic Resonance Provides detailed structural information for unambiguous identification. mdpi.com
HPTLC-MS High-Performance Thin-Layer Chromatography Mass Spectrometry Enables rapid screening and identification of bioactive compounds directly from the plate. mdpi.com

Computational Approaches in Data Interpretation and Hypothesis Generation

The vast and complex datasets generated by omics and hyphenated techniques require sophisticated computational methods for data processing, interpretation, and hypothesis generation. nih.govnih.gov These approaches are essential for extracting meaningful biological insights from the raw data.

Chemometrics and multivariate statistical analysis are critical for interpreting large metabolomics datasets. creative-proteomics.com Unsupervised methods like Principal Component Analysis (PCA) are used for initial data exploration, quality control, and identifying outliers or patterns within the data. nih.govfrontiersin.org Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA), are then employed to identify the specific metabolites that are most influential in differentiating between sample groups. creative-proteomics.comnih.gov These statistical tools allow researchers to distill complex datasets into identifiable biomarkers and metabolic signatures relevant to the study of this compound. nih.gov

Bioinformatic tools are essential for placing the identified genes, proteins, and metabolites into a biological context. nih.gov Pathway enrichment analysis, using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), is a common approach. nih.govnih.gov By mapping the identified DEGs and DAMs onto the KEGG pathways, researchers can determine which metabolic or signaling pathways are significantly impacted. researchgate.netnih.gov For sapogenin research, this often highlights pathways such as "terpenoid backbone biosynthesis" and "triterpenoid biosynthesis". nih.govfrontiersin.org This analysis provides a systems-level understanding of the biological processes and helps generate new hypotheses about the function of compounds like this compound. nih.gov

Table 3: Computational Tools in Sapogenin Omics Data Analysis

Tool/Approach Category Purpose Example Application
Principal Component Analysis (PCA) Chemometrics Unsupervised data visualization and pattern recognition. frontiersin.org Initial assessment of variability between sample groups in a metabolomics study.
PLS-DA / OPLS-DA Chemometrics Supervised modeling to identify variables responsible for group separation. nih.gov Identifying specific sapogenins that differ between high- and low-producing plant varieties.
KEGG Pathway Analysis Bioinformatics Mapping genes and metabolites to known biological pathways to assess functional enrichment. nih.gov Determining that "triterpenoid biosynthesis" is a key pathway involving identified genes and metabolites. nih.gov
Cytoscape Bioinformatics Visualization of complex interaction networks (e.g., gene-metabolite networks). nih.gov Creating a network diagram to show the correlation between specific genes and saponin accumulation.

Future Directions and Emerging Research Avenues for 5 Alpha Hydroxy 6 Beta Methyltigogenin

Discovery and Characterization of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of 5-alpha-Hydroxy-6-beta-methyltigogenin is currently unelucidated. Identifying and characterizing the enzymes responsible for its formation from common plant sterol precursors is a fundamental research goal. It is hypothesized that the pathway involves a series of specific enzymatic modifications to a common sapogenin backbone, such as tigogenin (B51453). The key transformations would be a hydroxylation at the 5-alpha position and a methylation at the 6-beta position.

Future research should focus on a multi-step approach for enzyme discovery. This would begin with the identification of plant species that produce this compound, followed by transcriptomic analysis of tissues where the compound accumulates. This would generate a list of candidate genes, particularly those encoding cytochrome P450 monooxygenases (for hydroxylation) and S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These candidate enzymes can then be functionally characterized through heterologous expression in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) and subsequent in vitro assays with presumed precursor substrates.

Table 1: Proposed Strategy for Biosynthetic Enzyme Discovery and Characterization

Hypothetical Enzyme Class Proposed Function Discovery Method Characterization Technique
Cytochrome P450 Monooxygenase Catalyzes the stereospecific hydroxylation at the 5-alpha position of a tigogenin precursor. Transcriptome sequencing of producer organism tissues and homology-based gene cloning. Heterologous expression and in vitro reconstitution with cytochrome P450 reductase and substrate.

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The structural complexity and stereochemical density of this compound present significant challenges to chemical synthesis. The development of efficient and versatile synthetic routes is paramount for producing sufficient quantities for biological studies and for generating a library of analogues to probe structure-activity relationships (SAR).

Future synthetic strategies should move beyond classical steroid chemistry and embrace modern synthetic methodologies. Late-stage C-H functionalization could provide a powerful tool for directly installing the 5-alpha-hydroxy and 6-beta-methyl groups on a more accessible steroid scaffold, thus avoiding lengthy de novo syntheses. Chemoenzymatic approaches, utilizing engineered enzymes to perform highly selective transformations, could also be a viable route. Furthermore, the development of a modular synthetic pathway would enable the creation of a diverse range of analogues with modifications at various positions of the steroidal core and the spiroketal side chain.

Table 2: Proposed Synthetic Strategies for this compound Analogues

Analogue Type Proposed Synthetic Approach Rationale
Side-chain modified analogues Glycosylation or acylation of the existing hydroxyl groups. To explore the role of the hydroxyl groups in biological activity.
Core-modified analogues Introduction of alternative functional groups (e.g., fluorine, azide) at various positions. To probe the electronic and steric requirements for biological interactions.

Mechanistic Elucidation at Atomic and Molecular Resolution through Biophysical Techniques

A critical gap in our understanding of this compound is the identity of its molecular target(s) and its mechanism of action. Biophysical techniques are essential for elucidating these at an atomic and molecular level. The initial step would involve target identification, potentially using affinity-based proteomics methods.

Once a putative protein target is identified, a suite of biophysical techniques can be employed to characterize the interaction in detail. X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target, revealing the specific molecular interactions that mediate binding. Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the dynamics of the interaction in solution. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be crucial for quantifying the binding affinity and thermodynamic parameters of the interaction.

Table 3: Application of Biophysical Techniques for Mechanistic Studies

Biophysical Technique Information Provided Application to this compound
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the compound-target complex. Revealing the binding site and key molecular interactions.
NMR Spectroscopy Information on binding interface, conformational changes, and interaction dynamics in solution. Mapping the binding site on the target protein and studying dynamic effects of binding.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (association and dissociation rates). Quantifying the binding affinity and specificity of the interaction.

Integration with Systems Biology for a Holistic Understanding of its Biological Interactions

To move beyond a single-target perspective and understand the broader biological effects of this compound, a systems biology approach is necessary. This involves integrating multi-omics data to build a comprehensive picture of the cellular response to the compound.

By treating a relevant biological system (e.g., a specific cell line or model organism) with the compound and performing transcriptomic (RNA-seq), proteomic, and metabolomic analyses, researchers can obtain a global snapshot of the changes in gene expression, protein abundance, and metabolite levels. This data can then be integrated using bioinformatics tools to construct interaction networks and identify perturbed cellular pathways. This approach can help in identifying not only the primary mechanism of action but also potential off-target effects and secondary downstream consequences of the compound's activity.

Table 4: Systems Biology Approaches for a Holistic Understanding

'Omics' Technology Data Generated Potential Insights for this compound
Transcriptomics (RNA-seq) Global gene expression profiles. Identification of signaling pathways and cellular processes modulated by the compound.
Proteomics (e.g., LC-MS/MS) Global changes in protein abundance and post-translational modifications. Identification of direct and indirect protein targets and their downstream effectors.
Metabolomics (e.g., GC-MS, LC-MS) Comprehensive profile of cellular metabolites. Understanding the impact of the compound on cellular metabolism and identifying metabolic pathways affected.

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
Tigogenin

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-alpha-Hydroxy-6-beta-methyltigogenin, and what methodological challenges arise in optimizing yield and stereochemical purity?

  • Answer : Synthesis typically involves microbial hydroxylation or chemical modification of steroidal precursors. For example, microbial enzymes (e.g., cytochrome P450 monooxygenases) can introduce hydroxyl groups with high regioselectivity, but optimization requires iterative testing of fermentation conditions (e.g., pH, substrate concentration) and strain engineering . Challenges include minimizing byproducts (e.g., epimeric impurities) via chiral chromatography or asymmetric catalysis .

Q. How can researchers characterize the structural and physicochemical properties of this compound using advanced spectroscopic techniques?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming stereochemistry. Pair with high-resolution mass spectrometry (HRMS) for molecular formula validation. Differential scanning calorimetry (DSC) and X-ray crystallography may resolve polymorphism or hydrate formation, which impact solubility .

Q. What validated protocols exist for isolating this compound from natural sources, and how can extraction efficiency be quantified?

  • Answer : Use Soxhlet extraction with polar solvents (e.g., methanol/water mixtures) followed by flash chromatography. Quantify efficiency via HPLC-UV calibration curves against a reference standard. Validate recovery rates using spiked matrix samples to account for matrix interference .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound while controlling for off-target effects?

  • Answer : Employ orthogonal assays (e.g., enzyme inhibition + cell viability screens) to distinguish specific activity from cytotoxicity. Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement. Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to normalize batch variability .

Q. What statistical approaches are recommended for resolving contradictions in dose-response data across studies investigating this compound?

  • Answer : Apply meta-regression to assess heterogeneity sources (e.g., cell type, assay protocol). Use sensitivity analysis to identify outliers and subgroup stratification (e.g., by study quality score). Bayesian hierarchical models can integrate prior data to refine effect estimates .

Q. How can systematic literature reviews on this compound be structured to minimize bias and ensure reproducibility?

  • Answer : Follow PRISMA guidelines with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models). Use tailored search strings combining CAS Registry Numbers, synonyms (e.g., "5α-OH-6β-methyltigogenin"), and Boolean operators across databases (SciFinder, PubMed, EMBASE). Document screening processes via tools like Rayyan to ensure transparency .

Q. What experimental strategies address the metabolic instability of this compound in pharmacokinetic studies?

  • Answer : Stabilize the compound via prodrug derivatization (e.g., esterification of hydroxyl groups). Use LC-MS/MS with stable isotope-labeled internal standards to quantify degradation products. Conduct microsomal incubation assays (liver S9 fractions) to identify metabolic hotspots .

Q. How should researchers validate computational models predicting the binding affinity of this compound to steroidal receptors?

  • Answer : Cross-validate docking simulations (AutoDock Vina, Schrödinger) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Include negative controls (e.g., enantiomers) to test model specificity. Use ensemble docking to account for protein flexibility .

Methodological Guidance Tables

Research Stage Key Variables Validation Technique Reference
Synthesis OptimizationSubstrate concentration, pH, strainDOE (Design of Experiments)
Bioactivity ScreeningIC50, EC50, selectivity indexDose-response curves (GraphPad Prism)
PharmacokineticsAUC, Cmax, t1/2Non-compartmental analysis (WinNonlin)
Structural ElucidationChemical shift (δ), coupling constant2D-NMR (HSQC, HMBC)

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